molecular formula C11H13ClFN3 B2849169 (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride CAS No. 1216259-55-0

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B2849169
CAS No.: 1216259-55-0
M. Wt: 241.69
InChI Key: OBKRQQNGZVAMHA-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClFN3 and a molecular weight of 241.69 g/mol . This compound is characterized by the presence of a fluorophenyl group and an imidazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Uniqueness

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can enhance its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-15-7-6-14-11(15)10(13)8-4-2-3-5-9(8)12;/h2-7,10H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKRQQNGZVAMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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